N-[3-(furan-2-yl)propylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-yl)propylidene]hydroxylamine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propylidene]hydroxylamine typically involves the condensation of 3-(furan-2-yl)propionaldehyde with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under mild acidic or neutral conditions to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)propylidene]hydroxylamine involves its interaction with molecular targets through the oxime group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A furan derivative used as a flavoring agent in the food industry.
3-(2-Furyl)propionic acid: Another furan derivative with applications in organic synthesis.
Uniqueness
N-[3-(furan-2-yl)propylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other furan derivatives that may lack this functional group.
Properties
CAS No. |
92265-87-7 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NO2/c9-8-5-1-3-7-4-2-6-10-7/h2,4-6,9H,1,3H2 |
InChI Key |
IJKILJCLPPHMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.